molecular formula C17H21N5O5 B2438372 1-(3-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione CAS No. 2034480-16-3

1-(3-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2438372
CAS No.: 2034480-16-3
M. Wt: 375.385
InChI Key: JQCYFFMEQAIYKU-UHFFFAOYSA-N
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Description

1-(3-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione is a unique synthetic organic compound known for its complex structure and multi-faceted applications across various fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione typically involves multiple steps. Initially, the key intermediates, such as 3-methoxypyrazine and piperidine derivatives, are prepared through standard organic synthesis techniques. The pyrimidine core is then constructed through a series of condensation and substitution reactions. The final compound is obtained by coupling the pyrimidine core with the pyrazine and piperidine derivatives under controlled conditions, often requiring the use of catalysts and specific solvents to optimize yield and purity.

Industrial Production Methods

In an industrial context, the synthesis is scaled up through optimization of reaction conditions and the use of continuous flow reactors. This ensures consistent product quality and maximizes efficiency. Industrial-scale production may also incorporate automated processes for reagent addition and product purification to enhance reproducibility and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1-(3-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions including oxidation, reduction, and nucleophilic substitution. These reactions are pivotal in modifying the compound for specific applications or for further structural studies.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents like hydrogen peroxide or peracids.

  • Reduction: : Reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : Nucleophiles like amines or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The reactions typically yield modified versions of the parent compound, introducing functional groups that can significantly alter its physical and chemical properties, thereby expanding its utility in various applications.

Scientific Research Applications

1-(3-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione is widely used in scientific research due to its structural versatility. It has applications in:

  • Chemistry: : Used as a building block for more complex molecules.

  • Biology: : Studied for its potential interactions with biomolecules.

  • Medicine: : Investigated for its therapeutic potential, particularly in targeting specific pathways in disease states.

  • Industry: : Utilized in the development of novel materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which 1-(3-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione exerts its effects is complex and often involves multiple pathways:

  • Molecular Targets: : Interacts with specific enzymes or receptors, influencing biochemical pathways.

  • Pathways Involved: : May affect signaling cascades or metabolic processes critical for maintaining cellular function.

Comparison with Similar Compounds

Compared to other compounds with similar structures, 1-(3-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. For instance, while other pyrimidine derivatives may exhibit similar base-pairing properties, the additional pyrazine and piperidine groups in this compound offer enhanced specificity and reactivity.

List of Similar Compounds

  • 2,4-dioxopyrimidine: : Lacks the piperidine and pyrazine groups but shares the pyrimidine core.

  • Methoxypyrazine derivatives: : Compounds with similar pyrazine structures but different substituents.

  • Piperidine derivatives: : Various compounds incorporating the piperidine ring, differing in their attached groups and overall structure.

Properties

IUPAC Name

1-[3-[3-(3-methoxypyrazin-2-yl)oxypiperidin-1-yl]-3-oxopropyl]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O5/c1-26-15-16(19-7-6-18-15)27-12-3-2-8-22(11-12)14(24)5-10-21-9-4-13(23)20-17(21)25/h4,6-7,9,12H,2-3,5,8,10-11H2,1H3,(H,20,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQCYFFMEQAIYKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1OC2CCCN(C2)C(=O)CCN3C=CC(=O)NC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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